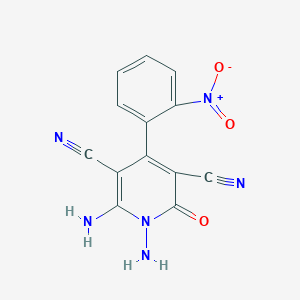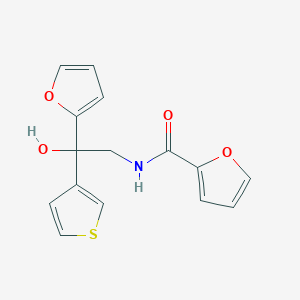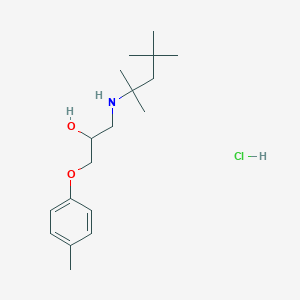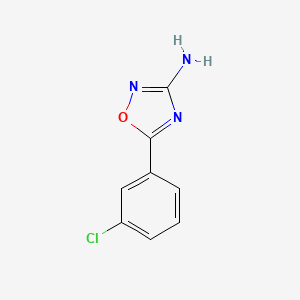![molecular formula C12H13ClN2O2S B2937239 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide CAS No. 2411297-55-5](/img/structure/B2937239.png)
2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide is a chemical compound with the molecular formula C13H13ClN2O2S. It is a white crystalline solid that is soluble in organic solvents like methanol and ethanol. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of enzymes that are involved in the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of enzymes that are involved in the production of amyloid beta, which may help to prevent the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide in lab experiments is its potential for use in the development of new drugs. It has been found to exhibit potential antitumor activity and has been studied for its potential use in cancer treatment. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide. One potential direction is the further study of its potential use in the development of new drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and limitations of its use. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production methods.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide can be achieved through a multistep process. The first step involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with furan-2-carbaldehyde to form 5-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid. The second step involves the reaction of the resulting compound with thionyl chloride to form 5-(2-methyl-1,3-thiazol-4-yl)furan-2-carbonyl chloride. The final step involves the reaction of the carbonyl chloride with 2-chloro-N-(propan-2-yl)propanamide to form 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the development of new drugs. It has been found to exhibit potential antitumor activity and has been studied for its potential use in cancer treatment. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-7(13)12(16)14-5-9-3-4-11(17-9)10-6-18-8(2)15-10/h3-4,6-7H,5H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBKSBZEHIZVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(O2)CNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2937165.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2937167.png)
![3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2937168.png)
![N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2937171.png)
![6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2937173.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2937175.png)

